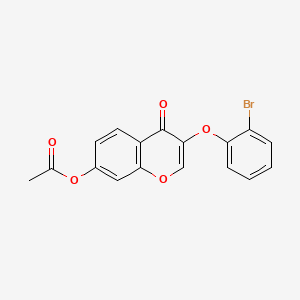![molecular formula C21H20N2O2 B11666434 ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate](/img/structure/B11666434.png)
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-ジヒドロ-1H-シクロペンタ[b]キノリン-9-イルアミノ)安息香酸エチルは、キノリン誘導体クラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性で知られており、医薬品化学における潜在的な用途について広く研究されてきました。4-(2,3-ジヒドロ-1H-シクロペンタ[b]キノリン-9-イルアミノ)安息香酸エチルのユニークな構造は、合成化学者や研究者にとって貴重な標的となっています。
準備方法
合成経路と反応条件
4-(2,3-ジヒドロ-1H-シクロペンタ[b]キノリン-9-イルアミノ)安息香酸エチルの合成は、通常、2-アルキニルアニリンとケトンのシクロ縮合を伴います。 この反応は、エタノール中で、p-トルエンスルホン酸一水和物を用いて、還流条件下で促進されます 。 反応は、トルエン中で、塩化第二鉄などのルイス酸を触媒として、高温でも行うことができます .
工業生産方法
この化合物の工業生産方法は、文献ではあまりよく知られていません。 大規模有機合成の一般的な原則、例えば、連続フローリアクターの使用や反応条件の最適化など、は、実験室での合成をスケールアップするために適用することができます。
化学反応の分析
反応の種類
4-(2,3-ジヒドロ-1H-シクロペンタ[b]キノリン-9-イルアミノ)安息香酸エチルは、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化してキノリン誘導体に変換することができます。
還元: 還元反応は、ジヒドロキノリン誘導体を生成することができます。
置換: 求核置換反応は、キノリン環に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤としては、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アルキルハライドやアリールハライドなどの試薬が、塩基性条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物には、様々な置換されたキノリンおよびジヒドロキノリン誘導体が含まれ、これらは異なる生物活性を示す可能性があります。
科学研究への応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: アセチルコリンエステラーゼ阻害剤としての可能性を調査されており、神経変性疾患の治療に役立つ可能性があります.
医学: 抗がん剤および抗菌剤としての可能性が探求されています。
産業: 特定の電子特性と光学特性を持つ新素材の開発に利用されています。
科学的研究の応用
ETHYL 4-({1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}AMINO)BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
4-(2,3-ジヒドロ-1H-シクロペンタ[b]キノリン-9-イルアミノ)安息香酸エチルの作用機序は、アセチルコリンエステラーゼなどの分子標的との相互作用を伴います。 この化合物は、酵素の活性部位に結合し、その活性を阻害し、シナプス間隙におけるアセチルコリンのレベルを上昇させます 。この機序は、アルツハイマー病の治療に使用されている他のアセチルコリンエステラーゼ阻害剤のものと似ています。
類似化合物との比較
類似化合物
2,3-ジヒドロ-1H-シクロペンタ[b]キノリン誘導体: これらの化合物は、類似のコア構造を共有しており、比較可能な生物活性を示します。
4-ヒドロキシ-2-キノロン: これらの化合物は、キノリン誘導体であり、重要な医薬品としての用途があります.
独自性
4-(2,3-ジヒドロ-1H-シクロペンタ[b]キノリン-9-イルアミノ)安息香酸エチルは、その特定の置換パターンにより、独特の生物活性と化学反応性を付与され、ユニークです。アセチルコリンエステラーゼ阻害剤として作用する能力は、他のキノリン誘導体とは異なります。
特性
分子式 |
C21H20N2O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-21(24)14-10-12-15(13-11-14)22-20-16-6-3-4-8-18(16)23-19-9-5-7-17(19)20/h3-4,6,8,10-13H,2,5,7,9H2,1H3,(H,22,23) |
InChIキー |
TXTSSBJYNYPFCU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666353.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666355.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11666357.png)
![N'-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666358.png)
![2-methoxy-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11666370.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666375.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666393.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666400.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11666401.png)
![(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666408.png)
![N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11666413.png)

![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)
